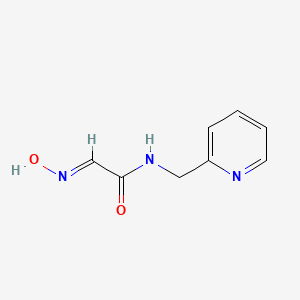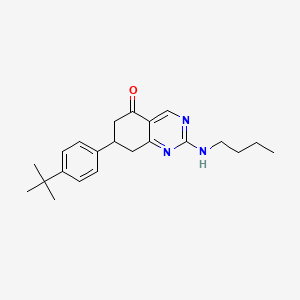![molecular formula C24H21FN2OS B11569570 2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11569570.png)
2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the indole family. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . This compound is characterized by its complex structure, which includes a benzyl group, a methylsulfanyl group, and a fluorophenylacetamide moiety.
Preparation Methods
The synthesis of 2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide can be achieved through a multi-step process. One common method involves the Fischer indolisation–indole N-alkylation sequence . This one-pot, three-component protocol is rapid, operationally straightforward, and generally high yielding. The process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials, which are commercially available and allow for the rapid generation of trisubstituted indole libraries .
Chemical Reactions Analysis
2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Reduction: Reduction reactions can be performed on the indole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, with common reagents including alkyl halides.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows for electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to various biological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
2-[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-fluorophenyl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21FN2OS |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H21FN2OS/c1-29-24-20-9-5-6-10-21(20)27(16-17-7-3-2-4-8-17)22(24)15-23(28)26-19-13-11-18(25)12-14-19/h2-14H,15-16H2,1H3,(H,26,28) |
InChI Key |
USKOPWBFDBUXHH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-6,7-dimethyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569488.png)
![[1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-yl]-(2,3-dimethoxy-benzyl)-amine](/img/structure/B11569489.png)
![6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B11569491.png)
![N-(4-ethylbenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11569495.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11569496.png)
![7-ethyl-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11569499.png)
![5-(3-chlorophenyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11569500.png)

![3-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11569503.png)
![N-benzyl-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11569504.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569524.png)
![5-(4-Chlorophenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B11569538.png)
![7-[(4-bromobenzyl)sulfanyl]-2-hydroxy-3-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B11569539.png)
